molecular formula C37H72Br2N2 B13788225 Ammonium, heptamethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, dihydrate CAS No. 66967-68-8

Ammonium, heptamethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, dihydrate

Cat. No.: B13788225
CAS No.: 66967-68-8
M. Wt: 704.8 g/mol
InChI Key: XYJMTCZYDYVHFM-UHFFFAOYSA-L
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Description

Ammonium, heptamethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, dihydrate) is a complex organic compound with a unique structure It features a heptamethylene chain linking two ammonium groups, each substituted with a 1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl group

Preparation Methods

The synthesis of ammonium, heptamethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, dihydrate) typically involves multiple steps:

    Formation of the heptamethylene chain: This can be achieved through a series of alkylation reactions.

    Substitution with 1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl groups: This step involves the use of specific reagents to introduce the desired substituents.

    Quaternization to form ammonium groups: The final step involves the quaternization of the nitrogen atoms to form the ammonium groups, followed by the addition of bromide ions to form the dibromide salt.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency.

Chemical Reactions Analysis

Ammonium, heptamethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, dihydrate) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the ammonium groups, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ammonium, heptamethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, dihydrate) has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a subject of interest in studies of biological interactions and molecular recognition.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug delivery systems.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which ammonium, heptamethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, dihydrate) exerts its effects involves its interaction with molecular targets through ionic and covalent bonding. The ammonium groups can interact with negatively charged sites on target molecules, while the hydrophobic cyclohexenyl groups can interact with hydrophobic regions. These interactions can influence the compound’s biological activity and its effectiveness in various applications.

Comparison with Similar Compounds

Similar compounds include other quaternary ammonium salts with different substituents. For example:

    Tetramethylammonium bromide: A simpler quaternary ammonium salt with four methyl groups.

    Hexadecyltrimethylammonium bromide: A quaternary ammonium salt with a long alkyl chain, used in surfactants.

Ammonium, heptamethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, dihydrate) is unique due to its heptamethylene chain and the specific cyclohexenyl substituents, which confer distinct chemical and physical properties.

Properties

CAS No.

66967-68-8

Molecular Formula

C37H72Br2N2

Molecular Weight

704.8 g/mol

IUPAC Name

7-[dimethyl-[4-(2,6,6-trimethylcyclohexen-1-yl)butan-2-yl]azaniumyl]heptyl-dimethyl-[4-(2,6,6-trimethylcyclohexen-1-yl)butan-2-yl]azanium;dibromide

InChI

InChI=1S/C37H72N2.2BrH/c1-30-20-18-26-36(5,6)34(30)24-22-32(3)38(9,10)28-16-14-13-15-17-29-39(11,12)33(4)23-25-35-31(2)21-19-27-37(35,7)8;;/h32-33H,13-29H2,1-12H3;2*1H/q+2;;/p-2

InChI Key

XYJMTCZYDYVHFM-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C(CCC1)(C)C)CCC(C)[N+](C)(C)CCCCCCC[N+](C)(C)C(C)CCC2=C(CCCC2(C)C)C.[Br-].[Br-]

Origin of Product

United States

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